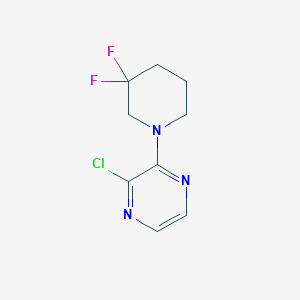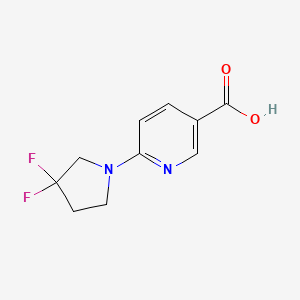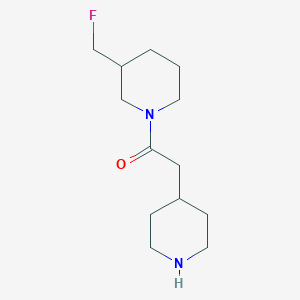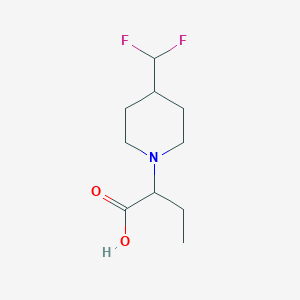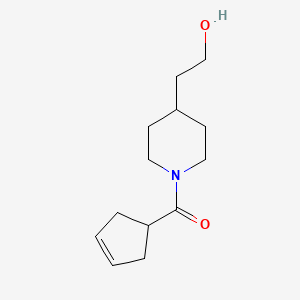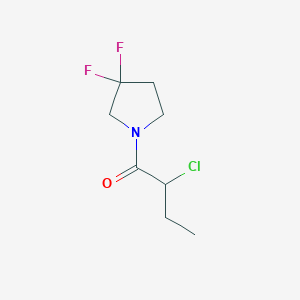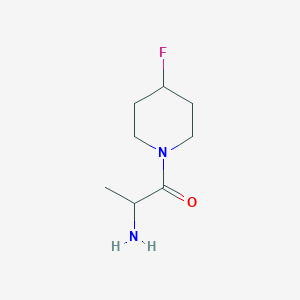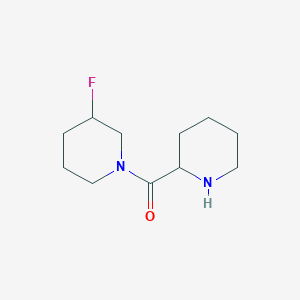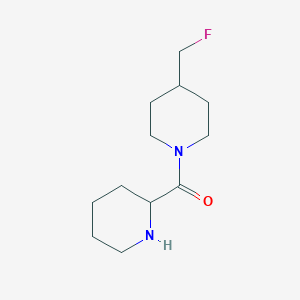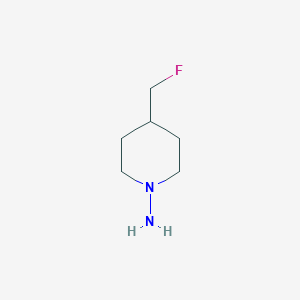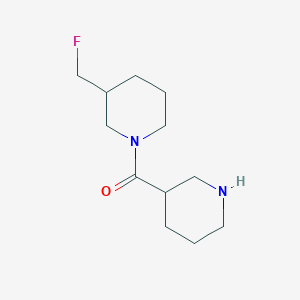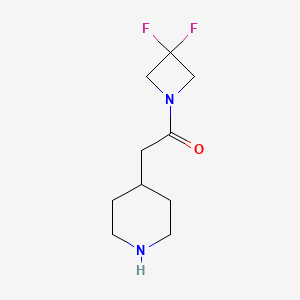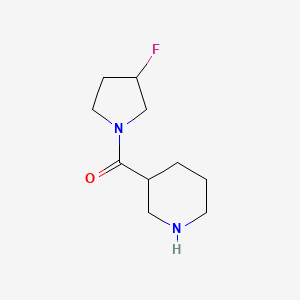
(3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone
Descripción general
Descripción
(3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C10H17FN2O and its molecular weight is 200.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Compounds with piperidine and fluorophenyl groups have been synthesized and evaluated for their antiproliferative activity. The structural characterization and analysis of these compounds, including their molecular stability and interaction via hydrogen bonds, have been conducted through various spectroscopic and X-ray diffraction studies. Such compounds have shown potential in anticancer research, specifically targeting leukemia cells through apoptosis induction (S. Benaka Prasad et al., 2018), (K. Vinaya et al., 2011).
Antimicrobial Activity
Derivatives of piperidine have also been explored for their antimicrobial properties. New oxime derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone have been synthesized and tested in vitro for antibacterial and antifungal activities, showing promising results against pathogenic strains (L. Mallesha & K. Mohana, 2014).
Synthesis and Structural Analysis
The synthesis of related compounds involves complex reactions, including amidation, Friedel-Crafts acylation, and hydration, leading to the development of novel chemical entities. The structural analysis and optimization of these compounds have been carried out using various spectroscopic techniques and theoretical calculations, contributing to the fields of organic chemistry and medicinal chemistry (Zheng Rui, 2010), (C. S. Karthik et al., 2021).
Crystal Structure and DFT Study
Detailed crystallographic and conformational analyses have been conducted on boric acid ester intermediates containing benzene rings. These studies, along with density functional theory (DFT) calculations, help understand the molecular structures, intermolecular interactions, and physicochemical properties of these compounds (P.-Y. Huang et al., 2021), (P. Huang et al., 2021).
Mecanismo De Acción
Target of Action
The primary targets of (3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone are the voltage-gated sodium channels, specifically Nav1.7 and Nav1.8 . These channels play a crucial role in the generation and conduction of action potentials in neurons, making them attractive targets for the treatment of pain .
Mode of Action
This compound acts as a blocker for the Nav1.7 and Nav1.8 sodium channels . By blocking these channels, it prevents the generation and conduction of action potentials, thereby inhibiting the transmission of pain signals .
Biochemical Pathways
It is known that the compound’s action on the nav17 and Nav18 channels can affect the transmission of pain signals, which involves multiple biochemical pathways in the nervous system .
Pharmacokinetics
The compound is designed to be cns-penetrant and orally active, suggesting good bioavailability
Result of Action
The result of the action of this compound is the inhibition of pain signal transmission. This is achieved by blocking the Nav1.7 and Nav1.8 sodium channels, which prevents the generation and conduction of action potentials in neurons . The compound has shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain .
Análisis Bioquímico
Biochemical Properties
(3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with voltage-gated sodium channels, particularly Na v 1.7 and Na v 1.8, which are crucial for the transmission of pain signals The compound acts as a blocker for these channels, thereby inhibiting the transmission of pain signals
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by blocking Na v 1.7 and Na v 1.8 channels, the compound can reduce the excitability of neurons, leading to decreased pain perception . This modulation of ion channels can also affect other cellular processes, such as neurotransmitter release and synaptic plasticity.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of voltage-gated sodium channels. The compound binds to the channels, preventing the influx of sodium ions, which is essential for the generation and propagation of action potentials This inhibition leads to a decrease in neuronal excitability and, consequently, a reduction in pain signals
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products and long-term effects on cellular function are still under study. In vitro and in vivo studies have shown that the compound can maintain its efficacy over extended periods, although the exact duration of its stability and activity needs further exploration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively blocks sodium channels and reduces pain perception without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the hydroxylation and dealkylation of the compound, leading to the formation of metabolites that are subsequently excreted . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as neuronal cells, where it can exert its effects . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, such as the plasma membrane, where it interacts with sodium channels . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its effects.
Propiedades
IUPAC Name |
(3-fluoropyrrolidin-1-yl)-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-9-3-5-13(7-9)10(14)8-2-1-4-12-6-8/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNNJDKTDSJSOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



